molecular formula C22H23ClO11 B14692242 Glucopyranoside, peonidin, beta-D- CAS No. 26838-13-1

Glucopyranoside, peonidin, beta-D-

Cat. No.: B14692242
CAS No.: 26838-13-1
M. Wt: 498.9 g/mol
InChI Key: VGVGBJDJPKKXOF-UQMNZUSNSA-N
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Description

Glucopyranoside, peonidin, beta-D- is a type of anthocyanin, which is a subgroup of flavonoids. Anthocyanins are water-soluble pigments responsible for the red, purple, and blue colors in many plant tissues. Peonidin, specifically, is known for its antioxidant properties and is found in various fruits and vegetables .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glucopyranosides typically involves the reaction of glucose derivatives with alcohols or phenols. For instance, the preparation of octyl-beta-D-glucopyranoside involves mixing 2,3,4,6-tetra-acetyl bromo-glucose with octanol and zinc oxide, followed by deacetylation . This method can be adapted for the synthesis of peonidin glucopyranosides by using appropriate phenolic compounds.

Industrial Production Methods

Industrial production of glucopyranosides often employs enzymatic methods due to their specificity and mild reaction conditions. Enzymes like glucosidases can catalyze the attachment of glucose to peonidin, producing glucopyranoside derivatives in high yields.

Chemical Reactions Analysis

Types of Reactions

Glucopyranoside, peonidin, beta-D- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like alkyl halides or acyl chlorides.

Major Products

The major products of these reactions include various oxidized, reduced, and substituted derivatives of glucopyranoside, peonidin, beta-D-.

Scientific Research Applications

Glucopyranoside, peonidin, beta-D- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of glucopyranoside, peonidin, beta-D- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Cyanidin: Another anthocyanin with similar antioxidant properties.

    Delphinidin: Known for its strong antioxidant and anti-inflammatory activities.

    Malvidin: Exhibits potent antioxidant and anticancer properties.

Uniqueness

Glucopyranoside, peonidin, beta-D- is unique due to its specific glycosidic linkage and the presence of methoxy groups, which enhance its stability and bioactivity compared to other anthocyanins .

Properties

CAS No.

26838-13-1

Molecular Formula

C22H23ClO11

Molecular Weight

498.9 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-3-[3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-7-yl]oxy-6-(hydroxymethyl)oxane-2,4,5-triol;chloride

InChI

InChI=1S/C22H22O11.ClH/c1-30-16-4-9(2-3-12(16)24)20-14(26)7-11-13(25)5-10(6-15(11)32-20)31-21-19(28)18(27)17(8-23)33-22(21)29;/h2-7,17-19,21-23,27-29H,8H2,1H3,(H2-,24,25,26);1H/t17-,18-,19+,21-,22-;/m1./s1

InChI Key

VGVGBJDJPKKXOF-UQMNZUSNSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O[C@@H]4[C@H]([C@@H]([C@H](O[C@H]4O)CO)O)O)O.[Cl-]

Canonical SMILES

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O)O)OC4C(C(C(OC4O)CO)O)O)O.[Cl-]

Origin of Product

United States

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